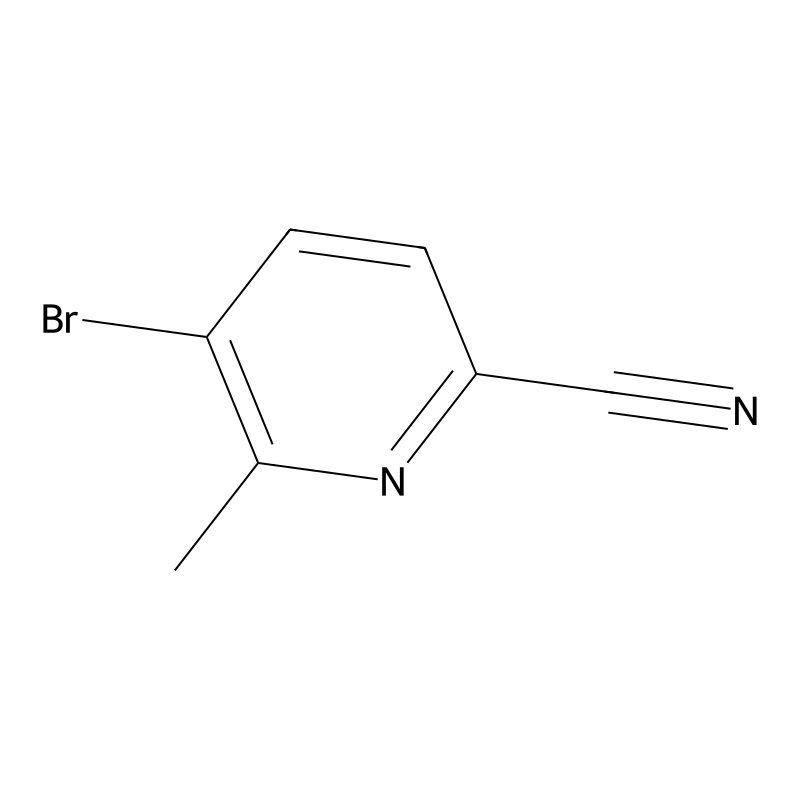5-Bromo-6-methylpicolinonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Bromo-6-methylpicolinonitrile is an organic compound classified as a nitrile, with the chemical formula CHBrN and CAS Number 1173897-86-3. This compound features a heterocyclic structure characterized by a six-membered pyridine ring that contains a bromine atom at the 5th position and a methyl group at the 6th position, along with a nitrile group (C≡N) attached to the pyridine ring. It appears as a colorless solid with a melting point of 125-127 °C and a boiling point of 218-222 °C . The presence of the bromine atom contributes to its slight polarity, while the aromatic ring enhances its stability.
Currently, there is no scientific research readily available on the specific mechanism of action of 5-BMPN in biological systems.
As with most organic compounds, specific safety information on 5-BMPN is limited due to its relatively recent discovery. However, general safety precautions for handling nitriles and bromo-substituted aromatic compounds should be followed. Nitriles can be mildly toxic and some can irritate the skin and eyes. Bromo-substituted aromatics can also be irritating and may react with some materials [, ]. Always consult a safety data sheet (SDS) for specific handling procedures and dispose of the compound according to recommended protocols if it becomes available.
Currently Available Information:
Potential Research Areas:
Due to the structure of 5-Bromo-6-methylpicolinonitrile, which includes a picolinonitrile core, researchers might explore its potential applications in the following areas:
- Pharmaceutical Research: Picolinonitriles have been investigated for their potential antimicrobial and anti-cancer properties []. The presence of the bromine and methyl groups on the molecule could alter these properties, making 5-Bromo-6-methylpicolinonitrile a candidate for further study.
- Organic Synthesis: Picolinonitriles can be used as building blocks in the synthesis of more complex molecules []. 5-Bromo-6-methylpicolinonitrile could potentially be a useful intermediate for the synthesis of novel pharmaceuticals or other functional molecules.
The synthesis of 5-Bromo-6-methylpicolinonitrile can be achieved through several methods:
- Friedländer Synthesis: This method involves the condensation of an appropriate bromo-substituted pyridine derivative with an aldehyde or ketone.
- Nitrilation: The introduction of the nitrile group can be performed through nitration reactions involving suitable precursors.
- Grignard Reactions: The compound can also be synthesized using Grignard reagents to introduce the methyl group and subsequently forming the nitrile .
5-Bromo-6-methylpicolinonitrile has several applications:
- Pharmaceutical Intermediates: It is crucial for synthesizing compounds used in cancer therapy and other medicinal chemistry applications.
- Antimicrobial Agent Development: Its derivatives are explored for their potential as antimicrobial agents.
- Organic Synthesis: The compound plays a role in various synthetic methodologies, enhancing the efficiency of
Several compounds share structural similarities with 5-Bromo-6-methylpicolinonitrile. Here are notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-6-methylpicolinaldehyde | 137778-18-8 | 0.80 |
| 3-Bromo-6-methylpicolinonitrile | 717843-48-6 | 0.77 |
| 4-Bromopyridine-2-carbonitrile | 62150-45-2 | 0.78 |
| 5-Bromo-3-methylpicolinonitrile | 156072-86-5 | 0.75 |
| 3,5-Dibromo-2,6-dimethylpyridine | 3430-34-0 | 0.79 |
These compounds exhibit varying degrees of similarity based on their structural features but differ in terms of functional groups and biological activities, thus highlighting the uniqueness of 5-Bromo-6-methylpicolinonitrile in its applications and potential uses in organic synthesis and medicinal chemistry .








